molecular formula C11H16ClNO3 B1378286 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride CAS No. 1394042-61-5

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride

Katalognummer: B1378286
CAS-Nummer: 1394042-61-5
Molekulargewicht: 245.7 g/mol
InChI-Schlüssel: ONRUTMWAXKODOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is a chemical compound offered for research and development purposes. It is supplied with the CAS Number 1342602-58-7 and has a molecular formula of C 11 H 15 NO 3 ·HCl, corresponding to a molecular weight of 209.24 (for the freebase form) . The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with a 3,5-dimethoxyphenoxy group. This structural motif may be of significant interest in medicinal chemistry and drug discovery projects, particularly as a building block for the synthesis of more complex molecules or for probing biological interactions. As a key intermediate, it could be utilized in the development of potential ligands for various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting. Specific hazard statements were not fully detailed in the available source.

Eigenschaften

IUPAC Name

3-(3,5-dimethoxyphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRUTMWAXKODOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2CNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Azetidine Renaissance: A Technical Guide to 4-Membered Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Shift to sp³-Rich Scaffolds

The era of "flatland" medicinal chemistry—dominated by heteroaromatic rings—is receding. In the pursuit of improved physicochemical properties and novel intellectual property (IP) space, azetidines (saturated 4-membered nitrogen heterocycles) have emerged as a privileged scaffold.[1]

Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of high ring strain (~26 kcal/mol) , defined exit vectors , and metabolic resilience . This guide provides a technical roadmap for integrating novel azetidine derivatives into lead optimization campaigns, moving beyond basic substitutions to complex, sp³-rich architectures.

Physicochemical Profiling: Azetidine vs. Incumbents

The strategic value of the azetidine ring lies in its ability to modulate lipophilicity (LogP) and basicity (pKa) without the steric penalty of larger rings.

Comparative Metrics

The following data synthesizes property shifts when replacing a pyrrolidine or gem-dimethyl group with an azetidine moiety.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Cyclobutane (Carbocycle)
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol~26 kcal/mol
pKa (Parent) 11.311.311.2N/A
pKa (3-F) 8.5 (Significant drop)9.3 (Moderate drop)~9.5N/A
LogD (pH 7.4) Lower (More Polar)ModerateHigherHigh (Lipophilic)
LLE (Ligand Efficiency) HighModerateModerateModerate
Metabolic Stability High (oxidative resistance)Moderate (α-oxidation prone)Low (prone to oxidation)High

Key Insight: The azetidine ring lowers LogD compared to piperidine while maintaining a specific vector orientation that is distinct from pyrrolidine. Fluorination at the 3-position of azetidine dramatically lowers the pKa of the ring nitrogen (due to the proximity of the electron-withdrawing group), reducing hERG liability and improving membrane permeability by increasing the neutral fraction at physiological pH.

Strategic Bioisosterism & Design Logic

Azetidines are not merely "smaller pyrrolidines"; they are versatile bioisosteres used to correct metabolic or solubility flaws in lead compounds.

The "Gem-Dimethyl" and Carbonyl Replacement

Azetidines serve as bioisosteres for gem-dimethyl groups (reducing lipophilicity) and carbonyls (via 3,3-disubstituted oxetane/azetidine analogs).

Bioisosterism cluster_logic Design Logic GemDimethyl Gem-Dimethyl Group (High LogP, Metabolic Liability) Cyclobutane Cyclobutane (Steric Isostere) GemDimethyl->Cyclobutane Ring Closing (Strain) Azetidine Azetidine (Polar Isostere, Lower LogP) Cyclobutane->Azetidine Atom Swapping (C -> N) Target Optimized Lead (Improved LLE & Sol) Azetidine->Target Functionalization (3-position)

Figure 1: Logic flow for transitioning from labile alkyl chains to rigid azetidine scaffolds.

Advanced Synthetic Methodologies[2]

Traditional synthesis (cyclization of gamma-haloamines) often fails for complex, highly functionalized azetidines. Modern drug discovery relies on photochemical assembly and strain-release tactics.

Protocol A: Visible Light-Mediated aza Paternò-Büchi Reaction

This method allows for the direct construction of highly substituted azetidines from unactivated alkenes and oximes, a transformation previously difficult to control.

Mechanism: Triplet energy transfer (EnT) allows the alkene to undergo a [2+2] cycloaddition with the C=N bond of the oxime.

Reagents:

  • Substrate: O-acyl oxime (or similar acyclic oxime equivalent) + Alkene.

  • Catalyst: Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6).

  • Light Source: Blue LEDs (427 nm).[1]

  • Solvent: Acetonitrile (degassed).

Step-by-Step Protocol:

  • Preparation: In a flame-dried vial, dissolve the oxime substrate (0.2 mmol) and alkene (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Catalyst Addition: Add the Iridium photocatalyst (1-2 mol%).

  • Deoxygenation: Sparge the solution with nitrogen for 15 minutes (Critical: Triplet states are quenched by oxygen).

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 16–24 hours. Monitor consumption of the oxime by LC-MS.

  • Workup: Concentrate the solvent in vacuo. Purify via flash column chromatography (typically silica gel, Hexane/EtOAc gradient).

  • Validation: Verify the 4-membered ring formation via ¹H NMR (characteristic upfield shift of ring protons) and ¹³C NMR.

Protocol B: Process-Scale Synthesis (Baricitinib Intermediate)

For scale-up, traditional ring-closure or modification of 3-oxoazetidine is preferred.

Target: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Key intermediate for Baricitinib).[2]

  • Reagents: tert-butyl 3-oxoazetidine-1-carboxylate, Diethyl cyanomethylphosphonate, NaH (or DBU for milder conditions), THF.

  • Procedure:

    • Suspend NaH (1.2 equiv) in dry THF at 0°C.

    • Dropwise add Diethyl cyanomethylphosphonate (1.2 equiv). Stir for 30 min to form the ylide.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF.

    • Warm to RT and stir for 2-4 hours (Horner-Wadsworth-Emmons reaction).

    • Quench with water, extract with EtOAc.

    • Yield: Typically >85%.[1] This exocyclic alkene is then reduced to the saturated nitrile found in Baricitinib.

Case Studies in Approved Drugs[4][5][6]

The inclusion of azetidine is not theoretical; it is validated by FDA-approved therapeutics.

Baricitinib (Olumiant)[3]
  • Indication: Rheumatoid Arthritis, Alopecia Areata.

  • Role of Azetidine: The azetidine ring links the ethylsulfonyl group to the pyrazole-pyrrolo[2,3-d]pyrimidine core.

  • Structural Benefit: The 3-substituted azetidine provides a rigid linker that projects the sulfonyl group into a specific solvent-exposed pocket of the JAK1/2 enzyme, improving selectivity and potency compared to a flexible alkyl chain.

Cobimetinib (Cotellic)
  • Indication: Melanoma (MEK inhibitor).

  • Role of Azetidine: Contains a 3-hydroxy-3-[(2S)-piperidin-2-yl]azetidine moiety.[3][4]

  • Structural Benefit: This is a rare example of a directly linked azetidine-piperidine system. The azetidine acts as a rigid spacer that positions the hydroxyl group to interact with Asp190 in the MEK active site, while the piperidine ring provides conformational constraint.

DrugStructures Baricitinib Baricitinib Azetidine Core Linker Function Mechanism Mechanism of Action Baricitinib:f1->Mechanism Rigid projection of Sulfonyl group Cobimetinib Cobimetinib 3-Hydroxy-azetidine Spiro-like Constraint Cobimetinib:f1->Mechanism H-bond donor (Asp190 interaction)

Figure 2: Structural utility of azetidine motifs in major kinase inhibitors.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Expert Opinion on Drug Discovery, 2026.

  • Visible Light-Mediated Aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes to Azetidines. Science, 2024.[5]

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò-Büchi Reactions. Nature Communications, 2019.

  • Baricitinib (Olumiant): Structure and Clinical Usage. PubChem, 2025.[6][7][8]

  • Cobimetinib: Structure and Mechanism. PubChem, 2025.[6][7][8]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021.

  • An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Azetidine Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing azetidine hydrochloride in their experiments. Here, we address common challenges and questions regarding its stability in aqueous solutions, providing in-depth explanations, troubleshooting protocols, and practical advice to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. We delve into the root causes and provide actionable, step-by-step protocols to diagnose and resolve these challenges.

Issue 1: Rapid Compound Degradation in Acidic Solutions (pH < 6)

Symptoms:

  • A rapid decrease in the peak area of the parent azetidine hydrochloride compound in HPLC or LC-MS analysis over a short period.

  • The appearance of one or more new, unidentified peaks in the chromatogram, suggesting the formation of degradation products.[1]

  • Inconsistent results in assays or reactions conducted in acidic buffers.

Root Cause Analysis: The four-membered ring of azetidine is subject to significant ring strain, making it susceptible to nucleophilic attack and ring-opening.[2][3] In acidic aqueous solutions, this degradation is often accelerated. The mechanism involves the protonation of the azetidine nitrogen atom, which forms a highly reactive azetidinium ion.[1] This positively charged intermediate is an excellent leaving group and is readily attacked by nucleophiles, including water molecules, leading to the cleavage of a C-N bond and ring-opening.[4] The pKa of the azetidine nitrogen is a critical factor; substituents on the ring can significantly alter this value and, consequently, the compound's stability in acidic media.[5]

Diagram: Acid-Catalyzed Hydrolysis of Azetidine

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Azetidine Azetidine Ring Azetidinium Azetidinium Ion (Reactive) Azetidine->Azetidinium Fast Equilibrium H_ion H+ (from acid) RingOpened Ring-Opened Intermediate Azetidinium->RingOpened Slow, Rate-Determining Water H2O (Nucleophile) FinalProduct Degradation Product (e.g., 3-amino-1-propanol) RingOpened->FinalProduct Fast

Caption: Acid-catalyzed ring-opening of the azetidine moiety.

Troubleshooting Protocol: pH Stability Assessment

This protocol allows you to systematically evaluate the stability of your azetidine hydrochloride solution across a range of pH values.

Materials:

  • Azetidine hydrochloride

  • HPLC-grade water, acetonitrile, methanol[1]

  • Buffer solutions (e.g., phosphate, citrate) at various pH levels (e.g., pH 3, 5, 7, 9)[1]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment[1]

  • Validated stability-indicating HPLC or UPLC method

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution of azetidine hydrochloride (e.g., 1 mg/mL) in a stable aprotic solvent like acetonitrile.[1]

  • Prepare Test Solutions: Dilute the stock solution to a final working concentration (e.g., 0.1 mg/mL) in each of your chosen aqueous buffer solutions (pH 3, 5, 7, 9).[1]

  • Incubate: Store the prepared test solutions at a controlled, constant temperature (e.g., 40 °C to accelerate degradation for testing purposes).[1]

  • Time-Point Analysis: Withdraw aliquots from each solution at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[1]

  • Sample Quenching (if necessary): If analyzing samples from highly acidic or basic conditions, neutralize them immediately to halt further degradation before analysis.

  • HPLC Analysis: Analyze each aliquot using your validated HPLC method to determine the remaining percentage of the parent compound.[1]

  • Data Interpretation: Plot the percentage of remaining azetidine hydrochloride against time for each pH condition to determine the degradation rate.

Issue 2: Poor Reproducibility and Gradual Loss of Compound in Solution

Symptoms:

  • Inconsistent assay results from day to day, even when using the same stock solution.

  • A gradual but noticeable decrease in the concentration of the parent compound in solutions stored for several hours or days, even at neutral pH or in pure water.[1]

  • The need to frequently prepare fresh solutions to obtain reliable data.

Root Cause Analysis: This issue often stems from solvolysis, a reaction where the solvent itself (in this case, water) acts as a nucleophile, leading to the slow cleavage of the azetidine ring.[1] While less rapid than acid-catalyzed hydrolysis, this process occurs over time at a rate influenced by temperature. Azetidine hydrochloride is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect the concentration and stability of the solid material over time if not stored correctly.[3][6]

Best Practices Workflow for Solution Preparation and Handling Adhering to a strict workflow can significantly improve the reproducibility of your experiments.

Diagram: Recommended Workflow for Azetidine HCl Solutions

G start Start: Retrieve Solid Azetidine HCl storage_check Check Storage: Dry, Inert Atmosphere start->storage_check weigh Weigh Quickly in Low Humidity storage_check->weigh If OK dissolve Dissolve in Cold (4°C) Aqueous Buffer weigh->dissolve use_immediately Use Solution Immediately for Best Results dissolve->use_immediately short_term_storage Short-Term Storage (<8h) use_immediately->short_term_storage Storage Needed long_term_storage Long-Term Storage (>8h) use_immediately->long_term_storage Long-Term Needed store_cold Store at 2-8°C, Protected from Light short_term_storage->store_cold Yes end End of Workflow short_term_storage->end No, Used All store_cold->end store_frozen Aliquot and Store at -20°C or -80°C long_term_storage->store_frozen Yes store_frozen->end

Caption: Workflow for preparing and handling aqueous azetidine HCl.

Preventative Measures:

  • Fresh is Best: Always prioritize preparing solutions immediately before use.[1]

  • Use Cold Solvents: Reconstituting azetidine hydrochloride in cold (e.g., 4°C) sterile water or buffer can reduce the initial rate of degradation.[7]

  • Proper Storage of Solid: Store solid azetidine hydrochloride in a tightly sealed container in a cool, dark, and dry place, preferably under an inert gas like argon or nitrogen, to protect it from moisture.[6][8]

  • Time-Course Experiment: If you suspect slow degradation in your specific experimental medium, perform a simple time-course study. Analyze the solution's concentration via HPLC at T=0 and again after 24 hours under your standard experimental conditions to quantify the rate of loss.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for prepared aqueous solutions of azetidine hydrochloride?

To maximize the shelf-life of your aqueous solution, storage conditions are critical. Degradation is highly sensitive to temperature.[7] For any storage beyond immediate use, it is crucial to minimize the temperature.

Storage ConditionRecommendationExpected Stability
Room Temperature (~23°C) Not Recommended. For immediate use only.Significant degradation can occur in hours. One study on a related compound, azacitidine, showed 15% loss after 9.6 hours.[7]
Refrigerated (2-8°C) Recommended for short-term storage (up to 8 hours).Slows degradation significantly compared to room temperature. Solutions should be protected from light.[1]
Frozen (-20°C to -80°C) Best for long-term storage. Provides the highest stability. A study on azacitidine showed less than 5% loss after 23 days at -20°C.[7] It is advisable to store in single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How does pH broadly influence the stability of azetidine hydrochloride in water?

The stability of azetidine hydrochloride as a function of pH typically follows a V-shaped curve, which is common for compounds susceptible to both acid- and base-catalyzed hydrolysis.[9] Maximum stability is generally observed in the neutral to slightly acidic pH range (approximately pH 5-7). Under highly acidic (pH < 4) or alkaline (pH > 9) conditions, the rate of degradation increases significantly.

Diagram: Conceptual pH-Stability Profile

G xaxis pH_14 pH_14 xaxis->pH_14 yaxis Rate_High Rate_High yaxis->Rate_High Rate_Label Degradation Rate p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Base_Region Base-Catalyzed Hydrolysis Stable_Region Region of Maximum Stability Stable_Region->p3

Caption: General pH-rate profile for azetidine degradation.

Q3: What are the likely degradation products of azetidine hydrochloride in a simple aqueous solution?

In a pure aqueous solution without other reactive species, the primary degradation pathway is hydrolysis via ring-opening. The expected product from the nucleophilic attack of water on the protonated azetidine ring is 3-amino-1-propanol . In more complex systems or during forced degradation studies with other reagents, different products can be formed. For example, a study on a more complex azetidine-containing molecule under acidic conditions identified multiple degradation products resulting from both azetidine ring-opening and hydrolysis of other functional groups like amides.[4]

Q4: Which analytical techniques are best for conducting stability studies on azetidine hydrochloride?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[10] An effective method must be able to separate the intact parent compound from all potential degradation products, impurities, and other matrix components. Key aspects include:

  • Column: A reversed-phase column (e.g., C18) is commonly used.[10][11]

  • Detection: UV detection is suitable if the molecule has a chromophore. If not, techniques like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are required.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, and precise for quantifying the parent compound.

For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[4]

Q5: Are there specific buffer species that should be avoided when preparing solutions?

While pH control is the primary concern, the buffer species itself can sometimes participate in the reaction. Buffers containing potent nucleophiles (e.g., those with primary amine groups like Tris, under certain pH conditions) could potentially contribute to ring-opening, although this is generally a much slower process than hydrolysis. For most applications, common buffers like phosphate or citrate are suitable and are unlikely to cause significant interference. The most important factor is to choose a buffer that effectively maintains the pH in the desired range of maximum stability for your compound.

References

  • TCI AMERICA - Spectrum Chemical. (2018).
  • Apollo Scientific. (2023).
  • Chemos GmbH&Co.KG. (2020).
  • Ovid. (n.d.). Degradation products of azetidine core G334089.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Fisher Scientific. (2009).
  • Guidechem. (n.d.).
  • Chem-Impex. (n.d.). Azetidine hydrochloride.
  • TCI Chemicals. (2024).
  • Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • NIH National Library of Medicine. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PubMed. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions.
  • ChemicalBook. (n.d.). Azetidine hydrochloride CAS#: 36520-39-5.
  • Google Patents. (2000).
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.
  • PubMed. (1979).
  • Unknown Source. (n.d.). III Analytical Methods.
  • ResearchGate. (2025). Study on degradation process of famotidine hydrochloride in aqueous samples.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
  • ChemScene. (n.d.). 36520-39-5 | Azetidine hydrochloride.
  • Journal of Applicable Chemistry. (n.d.).
  • PubMed. (2014).
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Canadian Journal of Hospital Pharmacy. (2012).
  • Agency for Toxic Substances and Disease Registry (

Sources

Technical Support Center: Troubleshooting the Mitsunobu Reaction for Azetidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mitsunobu reaction, specifically tailored for its application in the synthesis of azetidine ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often temperamental reaction. Here, we move beyond simple protocols to delve into the causality behind common experimental challenges, offering field-proven insights to help you troubleshoot and optimize your reactions.

Introduction to the Challenge: Azetidines and the Mitsunobu Reaction

The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration. The synthesis of azetidine ethers via the Mitsunobu reaction presents a unique set of challenges. This can be approached in two primary ways:

  • Intermolecular Etherification: Reacting an azetidinol with a suitable alcohol or phenol.

  • Intramolecular Cyclization: Forming the azetidine ring from a γ-amino alcohol.

Both pathways are susceptible to the classic pitfalls of the Mitsunobu reaction, compounded by the specific properties of the azetidine ring system, such as ring strain and the basicity of the nitrogen atom. This guide will address issues pertinent to both approaches in a practical, question-and-answer format.

Part 1: General Mitsunobu Reaction Issues in the Context of Azetidine Synthesis

This section addresses broad problems that are common to most Mitsunobu reactions but have specific implications when working with azetidine-containing substrates.

Q1: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?

A1: A stalled Mitsunobu reaction is a frequent issue, often pointing to problems with reagents, reaction setup, or the intrinsic reactivity of your substrates.

Underlying Causes & Solutions:

  • Reagent Quality: The azodicarboxylate (DEAD, DIAD) and triphenylphosphine (PPh₃) are sensitive to degradation.

    • Expert Insight: DEAD and DIAD can hydrolyze or degrade upon exposure to light and air. PPh₃ readily oxidizes to triphenylphosphine oxide (TPPO). Old or improperly stored reagents are a primary suspect for reaction failure.

    • Troubleshooting Protocol:

      • Check Reagents: Use freshly purchased reagents or purify them before use. PPh₃ can be recrystallized from ethanol.

      • 31P NMR Check: If you suspect your PPh₃ has oxidized, a ³¹P NMR can confirm the presence of TPPO (typically a broad singlet around 25-30 ppm, while PPh₃ is around -5 ppm).

      • Use Anhydrous Solvents: Any water present will consume the Mitsunobu reagents. Ensure your solvent (typically THF or DCM) is rigorously dried.[1]

  • Order of Addition: The sequence in which you add your reagents can be critical.[2]

    • Standard Protocol: Typically, the alcohol (azetidinol or γ-amino alcohol), the nucleophile (for intermolecular reactions), and PPh₃ are dissolved in the solvent, and the azodicarboxylate is added last, often at 0 °C.[2]

    • Alternative Protocol (Pre-formation of the Betaine): If the standard procedure fails, try pre-forming the betaine. Add the azodicarboxylate to the PPh₃ solution at 0 °C, stir for a few minutes until the characteristic orange-red color of the ylide appears, then add the alcohol, followed by the nucleophile.[2] This can be beneficial for less reactive substrates.

  • Steric Hindrance: Azetidinols, particularly those with substitution on the ring, can be sterically demanding.

    • Causality: The Mitsunobu reaction is an Sₙ2-type displacement. Bulky groups around the hydroxyl group or the nucleophile will slow down the reaction.[3]

    • Optimization:

      • Increase the reaction temperature (e.g., from room temperature to refluxing THF).

      • Prolong the reaction time.

      • Consider a less bulky phosphine, although this is a less common modification.

Q2: The purification of my azetidine ether is a nightmare due to byproducts. How can I simplify the workup?

A2: The removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate is the most notorious aspect of the Mitsunobu reaction.[4]

Strategies for Byproduct Removal:

  • Crystallization/Precipitation:

    • TPPO Removal: After concentrating the reaction mixture, TPPO can often be crashed out by adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.[5] Chilling the mixture can aid precipitation.

    • Hydrazine Byproduct: The reduced DEAD/DIAD byproduct can sometimes be precipitated from cold ether.

  • Chromatography-Free Workups:

    • Acid Wash for Modified Phosphines: If you use a phosphine with a basic handle, such as diphenyl(2-pyridyl)phosphine, the resulting phosphine oxide can be removed with an acidic wash (e.g., 1M HCl).[4]

    • Polymer-Supported Reagents: Using polymer-supported PPh₃ allows for the simple filtration of the resulting TPPO-resin.[4] This is highly effective for simplifying purification.

    • Fluorous Tags: Fluorous-tagged Mitsunobu reagents can be used, with subsequent removal of byproducts by fluorous solid-phase extraction.

  • Optimized Chromatography:

    • Solvent System: A solvent system with a small amount of a polar solvent like methanol in DCM can sometimes help to separate the product from the highly polar TPPO.

    • Dry Loading: Adsorbing the crude product onto silica gel before loading it onto the column can improve separation.

ByproductPropertyRemoval Strategy
Triphenylphosphine Oxide (TPPO)Highly polar, often crystallinePrecipitation with non-polar solvents, chromatography, use of polymer-supported PPh₃.[4][5]
Diethyl HydrazodicarboxylatePolarPrecipitation from cold ether, chromatography, acidic wash.

Part 2: Specific Challenges in Azetidine Ether Synthesis

This section focuses on problems that are particularly relevant to the azetidine scaffold.

Q3: I am attempting an intermolecular etherification of N-Boc-azetidin-3-ol with a phenol, but the yield is low. What's going wrong?

A3: Low yields in this specific transformation often relate to the acidity of the phenol or potential side reactions involving the azetidine nitrogen, even when protected.

Troubleshooting Steps:

  • Phenol pKa: The pKa of the nucleophile is critical for a successful Mitsunobu reaction.[2]

    • The "pKa Window": Generally, the nucleophile should have a pKa of less than 13.[6] If the phenol is not acidic enough, the betaine intermediate formed from PPh₃ and DEAD is not efficiently protonated. This can lead to side reactions where the reduced azodicarboxylate anion acts as the nucleophile.[7]

    • Solution:

      • For phenols with a high pKa, consider using a more basic betaine-forming system. The "Tsunoda reagent," a combination of cyanomethylene-tri-n-butylphosphorane (CMBP), can be effective for less acidic nucleophiles.[6]

      • Alternatively, using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD can increase the basicity of the intermediate, facilitating the deprotonation of less acidic phenols.[7]

  • Protecting Group Stability: The Boc group is generally stable under Mitsunobu conditions. However, ensure your reaction conditions are strictly neutral. Any adventitious acid could lead to Boc deprotection and subsequent side reactions of the free azetidine nitrogen.

Q4: I am trying to form an azetidine ring via an intramolecular Mitsunobu reaction of a γ-amino alcohol, but I am getting a complex mixture of products, or no cyclization at all.

A4: Intramolecular Mitsunobu reactions for forming strained rings like azetidines are sensitive to substrate structure and reaction conditions.

Key Considerations and Solutions:

  • Nitrogen Nucleophilicity and Protection: The nitrogen of the γ-amino alcohol must be sufficiently nucleophilic to close the ring, but not so reactive that it interferes with the initial stages of the reaction.

    • Protecting Group Choice: A protecting group is essential.

      • Sulfonamides (e.g., Ns, Ts): These groups are commonly used. They acidify the N-H proton, making the nitrogen a suitable nucleophile for the Mitsunobu reaction.[8]

      • Carbamates (e.g., Cbz, Boc): These are also viable options.[9]

      • Expert Insight: An unprotected amino group is too basic and will protonate the betaine intermediate, shutting down the desired reaction pathway.

  • Competing Intermolecular Reactions: If the concentration of the γ-amino alcohol is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

    • High Dilution Principle: Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture containing the Mitsunobu reagents.

  • Formation of Side Products (e.g., Aziridines): If you are starting from a β-amino alcohol with a hydroxyl group on the γ-position relative to another functional group, be aware of competing cyclizations. For instance, in the synthesis of α,β-diaminopropionic acids from serine derivatives, aziridine formation is a known side reaction.[10]

    • Structural Analysis: Carefully examine your substrate for the possibility of forming smaller, kinetically favored rings.

    • Protecting Group Strategy: Bulky protecting groups on the nitrogen, such as the trityl group, can sterically hinder unwanted cyclizations like aziridine formation.[10]

Visualizing the Process: Reaction Mechanisms and Troubleshooting Logic

General Mitsunobu Mechanism

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate (Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et) reagents->betaine 1. Attack ion_pair Ion Pair [Ph₃P⁺-NH(CO₂Et)N⁻-CO₂Et] Nu⁻ betaine->ion_pair 2. Protonation alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Nu⁻ ion_pair->alkoxyphosphonium 3. O-P Bond Formation product Product (R-Nu) + TPPO alkoxyphosphonium->product 4. Sₙ2 Attack alcohol Azetidinol (R-OH) alcohol->alkoxyphosphonium nucleophile Nucleophile (Nu-H) nucleophile->ion_pair

Caption: Generalized mechanism of the Mitsunobu reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (PPh₃, DEAD/DIAD, Solvent) start->check_reagents reagent_issue Purify/Replace Reagents Use Anhydrous Solvent check_reagents->reagent_issue Degraded? optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reagent_issue->optimize_conditions conditions_split Order of Addition Temperature Concentration optimize_conditions->conditions_split side_reactions Analyze for Side Products (e.g., Elimination, Aziridine) conditions_split->side_reactions adjust_strategy Modify Strategy side_reactions->adjust_strategy Side Products Observed? success Improved Yield side_reactions->success No Side Products, Yield Improves strategy_split Change Protecting Group Use Alternative Reagents (e.g., ADDP, CMBP) adjust_strategy->strategy_split strategy_split->success

Caption: Decision tree for troubleshooting low-yielding Mitsunobu reactions.

Experimental Protocols

Protocol 1: Standard Intermolecular Mitsunobu Etherification of N-Boc-Azetidin-3-ol

Materials:

  • N-Boc-azetidin-3-ol

  • Phenol of interest

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-azetidin-3-ol (1.0 eq.), the phenol (1.2 eq.), and PPh₃ (1.5 eq.).

  • Dissolve the solids in anhydrous THF (to a concentration of approx. 0.1 M with respect to the azetidinol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired azetidine ether.

Protocol 2: Intramolecular Mitsunobu Cyclization for Azetidine Formation (High Dilution)

Materials:

  • N-protected γ-amino alcohol (e.g., N-tosyl-4-amino-1-butanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

  • Syringe pump

Procedure:

  • To a large, flame-dried round-bottom flask under an inert atmosphere, add PPh₃ (1.5 eq.) and DEAD (1.5 eq.).

  • Add a significant volume of anhydrous THF to achieve high dilution conditions (final concentration of substrate will be ~0.01 M).

  • In a separate flask, dissolve the N-protected γ-amino alcohol (1.0 eq.) in a smaller volume of anhydrous THF.

  • Using a syringe pump, add the solution of the amino alcohol to the stirred solution of PPh₃ and DEAD over a period of 4-8 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 12 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the mixture and purify by chromatography to yield the N-protected azetidine.

References

  • S. Frein, et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 25(3), 735. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • S. Frein, et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed, 32041198. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • M. B. F. El-Amin, et al. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Glasgow. [Link]

  • I. T. Forbes, et al. (1992). Preparation of azetidines from 1,3-aminopropanols. Journal of the Chemical Society, Perkin Transactions 1, (21), 2753-2755. [Link]

  • K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • H. Kaku, et al. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under The Mitsunobu Conditions Utilizing (Cyanomethylene)Tributylphosphorane (Cmbp) and Its Application to The Synthesis of Lupinine. HETEROCYCLES, 99(2), 850. [Link]

  • G. J. Saunders, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. [Link]

  • S. Bibi, et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • S. H. Lee, et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(24), 5044-5047. [Link]

  • ResearchGate. (n.d.). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]

  • T. Taniguchi, et al. (2018). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry, 16(45), 8873-8880. [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. [Link]

  • Y. Wang, et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(10), 6981-6996. [Link]

  • ResearchGate. (2018). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication? [Link]

  • Reddit. (2018). Mitsunobu reaction issues. [Link]

  • C. S. Shultz, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1621-1626. [Link]

  • D. P. S. M. de L. L. S. T. M. C. M. S. W. M. M. R. T. A. T. W. W. C. C. C. M. L. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 48(48), 8528-8532. [Link]

  • ResearchGate. (n.d.). Fused azetidine 92 formation via intramolecular Mitsunobu reaction. [Link]

  • K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • T. Tsunoda, et al. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under the Mitsunobu Conditions Utilizing (Cyanomethylene)tributylphosphorane (CMBP) and Its Application to the Synthesis of Lupinine. HETEROCYCLES, 99(2), 850. [Link]

Sources

Validation & Comparative

HPLC Purity Analysis of Azetidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine hydrochloride (C₃H₇N[1]·HCl) presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a UV-active chromophore, possesses significant ring strain, and exists as a salt where the counter-ion (chloride) can interfere with universal detection methods.

Standard Reversed-Phase (RP-HPLC) with UV detection at 254 nm is effectively useless for this compound. This guide compares the three most scientifically robust approaches to solving this problem: HILIC-CAD (The Modern Standard), Pre-column Derivatization (The Sensitivity Specialist), and Mixed-Mode Chromatography (The Alternative).

Part 1: The Analytical Challenge

To select the correct method, one must understand the physicochemical barriers imposed by the molecule:

  • UV Transparency: The azetidine ring has no conjugated

    
    -systems. It absorbs weakly below 210 nm, a region plagued by solvent noise and interference from buffers.
    
  • Retention Failure: On a standard C18 column, azetidine elutes in the void volume (

    
    ) due to its high polarity and positive charge at acidic pH.
    
  • The "Salt" Problem: In methods like Charged Aerosol Detection (CAD), the hydrochloride counter-ion is non-volatile and generates a massive signal that can co-elute with or suppress the analyte peak if not chromatographically resolved.

Part 2: Comparative Method Analysis

Method A: HILIC with Charged Aerosol Detection (CAD)

Status: The Industry Standard for Salt Formulations

This is the most elegant solution for Azetidine HCl because it requires no chemical modification of the sample and can quantify both the drug cation (Azetidine) and the counter-ion (Chloride) in a single run.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar azetidine on a water-rich layer formed on the stationary phase. CAD detects any non-volatile analyte, rendering the lack of chromophore irrelevant.

  • Critical Success Factor: You must separate the Chloride peak from the Azetidine peak. Chloride elutes early in HILIC; Azetidine elutes later.

Experimental Protocol (HILIC-CAD)
  • Column: Zwitterionic phase (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0). Note: pH 3 keeps Azetidine protonated.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to elute neutrals)

    • 1-10 min: 90% B

      
       50% B (Elutes Azetidine)
      
    • 10-12 min: 50% B (Wash)

    • 12.1 min: 90% B (Re-equilibration - Critical in HILIC)

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (for linearity, use quadratic fit).

Method B: Pre-Column Derivatization (FMOC-Cl)

Status: High-Sensitivity / Trace Impurity Analysis

When detection limits in the femtomole range are required (e.g., genotoxic impurity screening), CAD is insufficient. We must chemically attach a "flag" to the molecule. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice for secondary amines like azetidine.

  • Mechanism: FMOC-Cl reacts with the secondary amine nitrogen under alkaline conditions to form a stable, highly UV-absorbent (and fluorescent) carbamate derivative.

  • Critical Success Factor: Quenching the excess FMOC-Cl. The reagent itself absorbs UV; without a quenching step (reacting excess FMOC with glycine or ADAM), the reagent peak will swamp the chromatogram.

Experimental Protocol (FMOC Derivatization)
  • Reaction Buffer: 0.2 M Borate Buffer, pH 10.0.

  • Reagent: 5 mM FMOC-Cl in ACN.

  • Procedure:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 100 µL FMOC-Cl reagent. Vortex.

    • Incubate at ambient temp for 2 minutes.

    • Quench: Add 50 µL of 50 mM Adamantanamine (ADAM) or Glycine to react with excess FMOC-Cl.

    • Inject onto a standard C18 RP-HPLC column.

  • Detection: UV at 260 nm or Fluorescence (Ex 260nm / Em 310nm).

Method C: Mixed-Mode Chromatography (Low UV)

Status: The "No-Special-Detector" Alternative

If a lab lacks a CAD and cannot validate a derivatization workflow, Mixed-Mode chromatography is the fallback.

  • Mechanism: Uses a column with both hydrophobic (C18) and ion-exchange (cation exchange) ligands. This retains the charged azetidine while allowing the use of low-UV transparent buffers (Phosphate/Perchlorate).

  • Risk: Detection at 200-205 nm is non-specific. Any organic solvent impurity or buffer contaminant will show as a peak.

Part 3: Data Presentation & Decision Matrix

Performance Comparison Table
FeatureMethod A: HILIC-CADMethod B: FMOC-UVMethod C: Mixed-Mode Low UV
Specificity High (Separates Salt & Drug)Very High (Targeted Amine)Low (Universal UV noise)
LOD (Limit of Detection) ~10-50 ng on-column~10-100 pg on-column~100-500 ng on-column
Linearity (R²) >0.995 (Polynomial Fit)>0.999 (Linear Fit)>0.990 (Linear Fit)
Sample Prep Time Low (Dilute & Shoot)High (Reaction + Quench)Low (Dilute & Shoot)
Salt Interference Detected (Must Separate)Removed (Wash step)Transparent (Usually)
Best Use Case Purity & Potency AssayTrace Impurity / Cleaning ValidationQuick ID / Rough Purity
Decision Logic Diagram

Azetidine_Decision_Tree Start Start: Azetidine HCl Analysis Check_Equip Is CAD/ELSD available? Start->Check_Equip Check_Sensitivity Is High Sensitivity Required? (e.g., < 0.05% Impurity) Check_Equip->Check_Sensitivity Yes Method_Mixed Method C: Mixed-Mode / Low UV (Legacy/Backup) Check_Equip->Method_Mixed No (Only UV) Check_Salt Need to Quantify Chloride? Check_Sensitivity->Check_Salt No (ng levels) Method_FMOC Method B: FMOC Derivatization (Recommended for Trace Analysis) Check_Sensitivity->Method_FMOC Yes (pg levels) Method_HILIC Method A: HILIC-CAD (Recommended for Potency) Check_Salt->Method_HILIC Yes (Simultaneous) Check_Salt->Method_HILIC No (Still Preferred)

Caption: Decision matrix for selecting the optimal chromatographic strategy based on equipment availability and sensitivity requirements.

Part 4: Detailed Workflow Visualization

The following diagram illustrates the chemical mechanism and workflow for the FMOC derivatization method, as this is the most complex protocol to execute correctly.

FMOC_Workflow Sample Azetidine HCl (Secondary Amine) Reaction Nucleophilic Attack (Formation of Carbamate) Sample->Reaction Buffer Borate Buffer (pH 10.0) Buffer->Reaction Catalyzes Reagent FMOC-Cl (in ACN) Reagent->Reaction Quench_Add Add Quencher (ADAM or Glycine) Reaction->Quench_Add 2 min @ RT Separation RP-HPLC Separation (C18 Column) Quench_Add->Separation Inject Result Detection UV 260nm / FL Separation->Result

Caption: Step-by-step reaction workflow for FMOC-Cl derivatization, highlighting the critical quenching step.

References

  • Waters Corporation. (2021). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.[3][4] Application Note. Retrieved from [Link][4][5][6][7][8][9][10][11][12][13]

  • Hutchings, T., et al. (2023). Salty solutions affect HILIC-CAD analysis. Wiley Analytical Science. Retrieved from [Link]

  • Melucci, D., et al. (1999).[14] FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides.[14] Chromatographia, 49, 317-320.[14] Retrieved from [Link]

  • SIELC Technologies. HPLC Analysis of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Application Data.[1][2][3][6][10][11][13][14][15][16][17][18] Retrieved from [Link]

Sources

Safety Operating Guide

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Operational Context

Objective: To establish a safe, compliant, and chemically logical disposal protocol for 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride (CAS: 1394042-61-5).

Operational Context: As a Senior Application Scientist, I often observe that disposal errors stem not from a lack of regulation, but from a lack of chemical intuition. This compound is not merely "waste"; it is a strained nitrogen heterocycle (azetidine) coupled with an electron-rich aromatic system (dimethoxybenzene).[1][2]

While the hydrochloride salt form stabilizes the amine, the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[2] Improper mixing with strong nucleophiles or oxidizers in a waste stream can trigger ring-opening reactions, leading to exothermic events or the formation of toxic alkylating agents.[2] Therefore, this protocol prioritizes segregation and high-temperature incineration .[1][2]

Chemical Hazard Assessment

Before disposal, we must validate the chemical state to select the correct waste stream.[2]

ParameterSpecificationDisposal Implication
Physical State Solid (Crystalline powder)Do not dissolve for disposal.[1][2] Dispose of as solid waste to minimize volume and mobility.[2]
Acidity Hydrochloride Salt (HCl)Potential to generate HCl gas if mixed with strong oxidizers or dehydrated.[1][2] Keep dry.
Reactivity Azetidine Ring (Strained)Susceptible to nucleophilic attack.[1][2] Segregate from strong bases (which liberate the volatile free base) and strong nucleophiles.[1][2]
Solubility Water/Methanol SolubleIf already in solution, it must go to Aqueous Waste (Trace Organics) .[1][2] Do not pour down the drain.

Disposal Workflow (The "Self-Validating" Protocol)

This protocol uses a "Check-Verify-Act" system.[2] You must verify the state of the material before moving to the next step.[2]

Phase 1: Pre-Disposal Stabilization
  • Solid Waste (Preferred): If the material is pure solid or in a solid mixture (e.g., contaminated silica gel), keep it solid.[1][2] Adding solvent increases the waste volume and fire risk.[2]

  • Liquid Waste: If the material is dissolved (e.g., reaction mother liquor), ensure the pH is between 5 and 9.[1][2]

    • Why? Acidic solutions containing azetidines can degrade over time; basic solutions liberate the free amine, which may be volatile and malodorous.[2] Neutral pH is safest for storage pending pickup.[2]

Phase 2: Packaging & Labeling
  • Primary Container: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined LDPE bag.

    • Constraint: Do not use metal containers (corrosion risk from HCl salt).[2]

  • Secondary Containment: Place the primary container inside a secondary spill-proof bin if transporting through common corridors.[1][2]

  • Labeling:

    • Chemical Name: this compound.[1][2][3]

    • Hazards: Irritant, Toxic (Standard precaution for research chemicals).[1][2]

    • constituents: If in solution, list the solvent % (e.g., "95% Water, 5% Compound").[1][2]

Phase 3: Waste Stream Selection

Select the stream based on the matrix.[1][2]

  • Stream A: Solid Chemical Waste (Incineration) [1][2]

    • Destination: High-temperature incineration facility.[2]

    • Code: Non-RCRA Regulated Solid (unless contaminated with P/U-listed solvents).[2]

  • Stream B: Aqueous Organic Waste [1][2]

    • Destination: Fuel blending or wastewater treatment (off-site).[2]

    • Requirement: Must contain <10% halogenated solvents.[2]

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of azetidine derivatives. It enforces the segregation of solids from liquids to prevent accidental mobilization of the chemical.[2]

DisposalWorkflow Start Start: Waste Identification 3-(3,5-Dimethoxyphenoxy)azetidine HCl CheckState Check Physical State Start->CheckState IsSolid State: SOLID (Powder, Filter Cake) CheckState->IsSolid IsLiquid State: LIQUID (Reaction Mixture) CheckState->IsLiquid Segregation CRITICAL: Segregation Isolate from Oxidizers & Bases IsSolid->Segregation LiquidCheck Check Solvent Type IsLiquid->LiquidCheck SolidPack Packaging: Double-bag or HDPE Jar Segregation->SolidPack Incineration End Point: High-Temp Incineration SolidPack->Incineration Preferred Route Aqueous Aqueous Stream (Blue Tag) LiquidCheck->Aqueous Water > 50% Organic Organic Solvent Stream (Red Tag) LiquidCheck->Organic Solvents > 50% Aqueous->Incineration Organic->Incineration

Caption: Decision matrix for the safe segregation and disposal of azetidine salts, prioritizing solid-state incineration.

Emergency Contingencies

Even with perfect protocols, spills occur.[2] This specific compound is a hydrochloride salt, meaning it will likely be a white, crystalline solid.[2]

Spill Cleanup Protocol:

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 respirator.[2]

  • Containment: Do not sweep dry dust if it can be avoided (aerosolization risk).[2] Cover the spill with a damp paper towel (water) to weigh down the powder.[2]

  • Neutralization (Optional but recommended for large spills): Wipe the area with a dilute Sodium Bicarbonate (NaHCO₃) solution.[2]

    • Chemistry: This neutralizes the HCl salt.[2]

  • Disposal of Debris: Place all contaminated wipes and gloves into the Solid Waste stream (Stream A).[1][2] Do not throw in regular trash.

Regulatory & Compliance Data

When filling out your institution's waste tag, use the following data. Note that while this specific CAS is not P-listed or U-listed by the EPA, it must be treated as a hazardous chemical due to the "Duty of Care."[2]

Regulatory CategoryClassificationNotes
RCRA Status Non-Listed Hazardous WasteTreat as toxic/irritant.[1][2]
EPA Waste Code None (Specific)Use D001 (Ignitable) only if dissolved in organic solvents.[1][2] Use D003 (Reactive) only if mixed with strong oxidizers.[1][2]
DOT Shipping Name Toxic solids, organic, n.o.s.[1][2]Only applicable if shipping waste off-site yourself (rare).[2]
Suggested Waste Profile "Organic Amine Salt"Helps the disposal contractor select the correct incinerator feed.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.